molecular formula C21H19FN2OS2 B2637122 3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-98-0

3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2637122
M. Wt: 398.51
InChI Key: ONSLBAAXDUUFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H19FN2OS2 and its molecular weight is 398.51. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

The compound 3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is closely related to pyranopyrimidine derivatives, recognized for their broad spectrum of synthetic and bioavailability applications. A study emphasizes the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the role of hybrid catalysts in crafting diverse pyranopyrimidine derivatives through multi-component reactions. The review details the use of various catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscoring the significance of these compounds in medicinal and pharmaceutical sectors (Parmar et al., 2023).

Pharmacophore Design

Another aspect of research revolves around the pharmacophore design of kinase inhibitors, particularly focusing on the p38 mitogen-activated protein kinase. Compounds with a substituted imidazole scaffold, similar to the mentioned compound, are known for their selectivity in inhibiting proinflammatory cytokine release. The study reviews the design, synthesis, and activity studies of such inhibitors, contributing valuable information to the development of potent and selective kinase inhibitors (Scior et al., 2011).

Fluorinated Pyrimidines in Medicine

Research on fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), provides insights into the therapeutic use of such compounds in treating cancer. The review discusses the synthesis methods of 5-FU, its metabolism, and biodistribution, alongside the development of RNA and DNA substituted with fluorinated pyrimidines. It also explores the inhibitory effects of 5-FU on various RNA- and DNA-modifying enzymes, offering a comprehensive understanding of the role of fluorinated pyrimidines in personalized medicine (Gmeiner, 2020).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c1-13-9-14(2)11-17(10-13)24-20(25)19-18(7-8-26-19)23-21(24)27-12-15-3-5-16(22)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSLBAAXDUUFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.